1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl-
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Overview
Description
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolopyrimidine core.
Alkylation and Methylation: Introduction of butyl and methyl groups can be achieved through alkylation and methylation reactions using reagents like butyl bromide and methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Purification: Employing techniques like crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione: The parent compound without the butyl and methyl substitutions.
5-Butyl-1,3,6-trimethyl-1H-pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione: A closely related compound with similar substitutions.
Uniqueness
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of butyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
CAS No. |
53681-26-8 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-butyl-1,3,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O2/c1-5-6-7-9-8(2)14-11-10(9)12(17)16(4)13(18)15(11)3/h14H,5-7H2,1-4H3 |
InChI Key |
LDVYWVWRKISVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C |
Origin of Product |
United States |
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